1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride
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Overview
Description
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride is a chemical compound with the molecular formula C10H15N3O2.2HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperazine ring and a pyrrole ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride involves several steps. One common method includes the reaction of piperazine with maleic anhydride under controlled conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound also contains a piperazine ring but differs in its additional pyrimidine ring, leading to different chemical properties and applications.
Cetirizine ethyl ester dihydrochloride: This compound has a similar piperazine structure but is used primarily as an antihistamine.
Erastin: A piperazinyl-quinazolinone compound known for its oncogene-selective lethality.
The uniqueness of this compound lies in its specific combination of the piperazine and pyrrole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17Cl2N3O2 |
---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h1-2,11H,3-8H2;2*1H |
InChI Key |
HHNXNECFOKSRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC2=O.Cl.Cl |
Origin of Product |
United States |
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